molecular formula C4H9NO3 B108039 2-Amino-3-methoxypropanoic acid CAS No. 19794-53-7

2-Amino-3-methoxypropanoic acid

Cat. No. B108039
CAS RN: 19794-53-7
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypropanoic acid is a serine derivative . It is also known as O-methylserine . The CAS number for this compound is 19794-53-7 .


Molecular Structure Analysis

The molecular weight of 2-Amino-3-methoxypropanoic acid is 119.12 and its formula is C4H9NO3 . It contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

2-Amino-3-methoxypropanoic acid appears as a solid, white to off-white in color . It has a molecular weight of 119.12 and a formula of C4H9NO3 . The solubility of 2-Amino-3-methoxypropanoic acid in various solvents has been studied .

Scientific Research Applications

Comprehensive Analysis of 2-Amino-3-methoxypropanoic Acid Applications

2-Amino-3-methoxypropanoic acid, also known as O-methylserine, is a non-proteinogenic amino acid derivative with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Modulation of Ionotropic Glutamate Receptors: 2-Amino-3-methoxypropanoic acid has been found to modulate ionotropic glutamate receptors in the central nervous system. These receptors are crucial for synaptic plasticity, learning, and memory. The compound’s interaction with these receptors can help in understanding neurological disorders and could lead to the development of new therapeutic strategies .

Plant Elicitor for Crop Protection: Research has indicated that derivatives of 2-Amino-3-methoxypropanoic acid can act as plant elicitors, inducing resistance against temperature stress and pathogen attack in crops. This application is significant for enhancing crop yield and resilience in the face of climate change .

High-Temperature Stress Resistance in Plants: Studies have shown that 2-Amino-3-methoxypropanoic acid can protect plants against high-temperature damage. This is particularly beneficial for temperature-sensitive crops like tea, where the compound helps maintain physiological activities under heat stress .

Drug Synthesis: This compound is extensively used in the synthesis of drugs. Its versatile nature allows it to be a building block for various pharmaceutical compounds, contributing to the development of new medications.

Understanding Molecular Interactions: 2-Amino-3-methoxypropanoic acid is used to study molecular interactions, especially in the context of enzymatic reactions and protein synthesis. This research can provide insights into the fundamental processes of life.

Organic Synthesis: As a chemical reagent, 2-Amino-3-methoxypropanoic acid is valuable in organic synthesis. It can be used to introduce amino and methoxy functionalities into organic molecules, which is a key step in the synthesis of complex organic compounds.

Neurological Research: The compound’s role in the central nervous system makes it a valuable tool for studying neurological disorders. It can be used to investigate the mechanisms underlying diseases such as Alzheimer’s and Parkinson’s .

Analytical Chemistry: In analytical chemistry, 2-Amino-3-methoxypropanoic acid can be used as a standard or reference compound in various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the accuracy of the analysis .

Safety and Hazards

2-Amino-3-methoxypropanoic acid is considered to be an irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxypropanoic acid

CAS RN

19794-53-7, 4219-94-7
Record name DL-O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-62335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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